molecular formula C10H5F13O2 B1205561 1,1-Dihydroperfluoroheptyl acrylate CAS No. 559-11-5

1,1-Dihydroperfluoroheptyl acrylate

Cat. No. B1205561
CAS RN: 559-11-5
M. Wt: 404.12 g/mol
InChI Key: XJAVADKMAMZXPW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,1-dihydroperfluoroheptyl acrylate involves the esterification of n-1,1-dihydroperfluoroalkanols with acrylyl chloride or acrylic acid in the presence of perfluoroacetic anhydride. This process has been developed to overcome the challenges posed by the difficult esterification of these alcohols using conventional procedures (Codding, Reid, Ahlbrecht, Smith, & Husted, 1955).

Molecular Structure Analysis

The molecular structure of 1,1-dihydroperfluoroheptyl acrylate is characterized by its perfluoroalkyl chain and acrylate group. The perfluoroalkyl chain imparts a high degree of chemical stability and hydrophobicity, while the acrylate group allows for polymerization and copolymerization with other monomers, facilitating the creation of materials with tailored properties.

Chemical Reactions and Properties

1,1-Dihydroperfluoroheptyl acrylate undergoes polymerization and copolymerization reactions to form homopolymers and copolymers. These polymers exhibit outstanding resistance to solvents, particularly hydrocarbons, and can be vulcanized to enhance their mechanical properties. The copolymerization behavior of 1,1-dihydroperfluoroheptyl acrylate with other monomers such as methyl methacrylate, styrene, and butadiene has been studied, highlighting its versatility in producing materials with a range of properties (Bovey, Abere, Rathmann, & Sandberg, 1955).

Scientific Research Applications

Radical Polymerization

1,1-Dihydroperfluoroheptyl acrylate has been studied for its unique properties in radical polymerization. A study by Gubanov et al. (1979) focused on the kinetic study of radical polymerization of 1,1-dihydroperfluoroalkyl acrylates, including 1,1-dihydroperfluoroheptyl acrylate. This research provides insights into the reaction kinetics and activation energies of these acrylates in polymerization processes (Gubanov et al., 1979).

Surface Properties of Copolymers

The copolymerization of 1,1-dihydroperfluoroheptyl acrylate has been explored to enhance the surface properties of materials. A study by Grampel et al. (2001) demonstrated how copolymerizing this acrylate with other monomers, such as methyl methacrylate, significantly reduces the surface energy of coatings. This research has implications for developing materials with lower wettability and improved surface characteristics (Grampel et al., 2001).

X-Ray Photoelectron Spectroscopy (XPS) Studies

XPS has been utilized to study fluorinated acrylate polymers, including 1,1-dihydroperfluoroheptyl acrylate. Kassis et al. (1996) investigated the surface characteristics of various fluorinated acrylate homopolymers using XPS, providing valuable information about their surface compositions and potential applications in areas requiring low surface energy materials (Kassis et al., 1996).

Fabrication of Fibres with Low Wettability

The use of 1,1-dihydroperfluoroheptyl acrylate in fabricating fibers with low wettability was explored by Sletkina et al. (1997). Their research demonstrated that copolymers containing this acrylate could be used to impart oil- and acid-repellent properties to various fibers, offering potential applications in textile and material sciences (Sletkina et al., 1997).

properties

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptyl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F13O2/c1-2-4(24)25-3-5(11,12)6(13,14)7(15,16)8(17,18)9(19,20)10(21,22)23/h2H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJAVADKMAMZXPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F13O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

61910-85-8
Record name 2-Propenoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptyl ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61910-85-8
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DSSTOX Substance ID

DTXSID80204488
Record name 1,1-Dihydroperfluoroheptyl acrylate
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Molecular Weight

404.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Dihydroperfluoroheptyl acrylate

CAS RN

559-11-5
Record name 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptyl 2-propenoate
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 1,1-Dihydroperfluoroheptyl acrylate
Source ChemIDplus
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Record name 1,1-Dihydroperfluoroheptyl acrylate
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Record name 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptyl acrylate
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Record name 1,1-Dihydroperfluoroheptyl acrylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
A Hebeish, EA El Alfy, A Waly… - Journal of Applied …, 1980 - Wiley Online Library
Cellulose carbamate having 1.4% N was grafted with 1,1‐dihydroperfluoroheptyl acrylate (DHPFHA) using H 2 O 2 as initiator under a variety of conditions. The technique used …
Number of citations: 9 onlinelibrary.wiley.com
VA Gubanov, YB Bretske, RM Ryazanova… - Polymer Science …, 1979 - Elsevier
A kinetic study has been made of regularities of the radical polymerization of 1,1-dihydroperfluoroalkyl acrylates differing in respect to substituents on the carbonyl group: 1,1-…
Number of citations: 2 www.sciencedirect.com
LS Sletkina, NV Kolokolkina, LV Redina, EV Plotnikova - Fibre Chemistry, 1997 - Springer
The effectiveness of using new fluorine-containing copolymers of different molar and molecular composition for decreasing the wettability of fibres was investigated. It was shown that …
Number of citations: 3 link.springer.com
TG Movchan, EV Plotnikova, LV Redina, LS Gal'braikh… - Colloid Journal, 2003 - Springer
The stability of latexes of poly(1,1-dihydroperfluoroheptyl acrylate) (LFM-3), poly(vinyl chloride-co-vinylidene chloride) (SVKh), poly(butadiene-co-methacrylic acid) (SKD-1), and their …
Number of citations: 6 link.springer.com
EV Plotnikova, LS Gal'braikh, KP Khomyakov… - Fibre Chemistry, 1999 - Springer
The effectiveness of using latexes of polymers with a composite particle structure for decreasing the wettability of fibres was investigated. It was found that systems prepared by mixing …
Number of citations: 3 link.springer.com
NA El-Shinnawy, AA Ibrahem - Cellulose chemistry and …, 1985 - pascal-francis.inist.fr
Grafting of 1,1-dihydroperfluoroheptyl acrylate (DHPFHA) onto wood pulp CNRS Inist Pascal-Francis CNRS Pascal and Francis Bibliographic Databases Simple search Advanced search Search …
Number of citations: 2 pascal-francis.inist.fr
EV Plotnikova, LS Gal'braikh, LS Sletkina, LV Redina… - Fibre Chemistry, 1999 - Springer
The efficiency of using electrolytes in fabrication of fibre materials with reduced wettability by treatment with latexes of fluorine-containing copolymers was investigated. The aggregate …
Number of citations: 3 link.springer.com
VI Eliseeva, SV Bogdanova - Progress in organic coatings, 1991 - Elsevier
The structure and physical properties of microcomposite polymer latex particles, and of the coalesced films derived from them, produced by the seeded emulsion polymerization of 1,1-…
Number of citations: 5 www.sciencedirect.com
MA Chapurina, LS Gal'braikh, LV Redina, LS Sletkina… - Fibre Chemistry, 2005 - Springer
A series of polymers was made from new fluoroalkyl acrylates and the effect of the structure of their fluoroalkyl radical on the decrease in the wettability of fibre materials was investigated…
Number of citations: 6 link.springer.com
LS Sletkina, LV Pedina, NV Kolokolkina - Fibre Chemistry, 1996 - Springer
Modification of chemical fibres with copolymers of 1,1-dihydroperfluoro-heptyl acrylate (PFHA) to decrease their wettability was systematically investigated and some characteristics of …
Number of citations: 2 link.springer.com

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